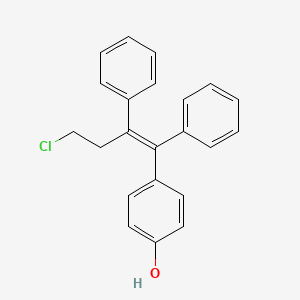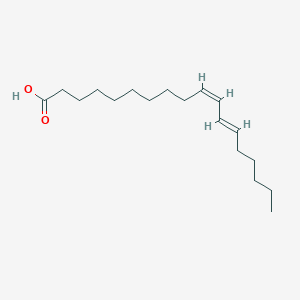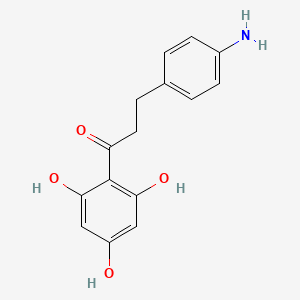
(±)-Anastrephin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(±)-Anastrephin is a chemical compound known for its unique properties and applications in various scientific fields It is a chiral molecule, meaning it has two enantiomers that are mirror images of each other
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (±)-Anastrephin typically involves several steps, starting from readily available starting materials. The process often includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and separation of the enantiomers using chiral chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: (±)-Anastrephin undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction to corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: Introduction of different substituents through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products:
科学的研究の応用
(±)-Anastrephin has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
(±)-Anastrephin can be compared with other similar compounds, such as:
(±)-Ephedrine: Another chiral compound with similar structural features but different biological activity.
(±)-Pseudoephedrine: Shares structural similarities but has distinct pharmacological properties.
Uniqueness: What sets this compound apart is its unique combination of chemical reactivity and potential biological activity, making it a versatile compound for various scientific applications.
類似化合物との比較
- (±)-Ephedrine
- (±)-Pseudoephedrine
- (±)-Norephedrine
特性
CAS番号 |
86003-24-9 |
|---|---|
分子式 |
C₁₂H₁₈O₂ |
分子量 |
194.27 |
同義語 |
(3aα,4β,7aβ)-4-Ethenylhexahydro-4,7a-dimethyl-2(3H)-benzofuranone; (3aα,4β,7aβ)-(±)-4-Ethenylhexahydro-4,7a-dimethyl-2(3H)-benzofuranone |
製品の起源 |
United States |
Q1: How does (±)-anastrephin elicit a response in fruit flies?
A1: this compound acts on the olfactory system of fruit flies. Specifically, it interacts with olfactory receptors located on the antennae, triggering a cascade of neural signals that ultimately influence behavior [, ].
Q2: What is the molecular formula and weight of this compound?
A2: this compound has the molecular formula C12H18O2 and a molecular weight of 194.27 g/mol.
Q3: What spectroscopic data is available for this compound?
A3: While the provided research excerpts don't delve into specific spectroscopic data, techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry have been instrumental in characterizing this compound and its related compounds [, , ].
Q4: Are there any known synthetic routes to this compound?
A4: Yes, several synthetic approaches have been developed for this compound and its stereoisomers. Notable examples include:
- Acid-catalyzed cyclization: A simple method involving the cyclization of 10-hydroxy-4,8-dimethyldeca-(3E,8E)-3,8-dienoic acid [, , ].
- Allylic Substitution: A stereoselective approach utilizing allylic substitution for quaternary carbon construction [].
- Samarium(II) iodide-mediated reductive coupling: This method employs samarium(II) iodide to construct the hexahydrobenzofuran-2(3H)-one skeleton of this compound [, , ].
- Intramolecular [2+2] cycloadditions: This approach utilizes keteniminium salts to enantioselectively synthesize (−)-anastrephin [, ].
Q5: How stable is this compound in the environment?
A5: While specific degradation pathways weren't detailed in the provided research, this compound is a volatile compound. Environmental factors such as temperature and humidity can influence its rate of evaporation [].
Q6: How is this compound biosynthesized in fruit flies?
A6: While the complete biosynthetic pathway isn't fully elucidated in the provided excerpts, research suggests that male Caribbean fruit flies synthesize and store this compound and other pheromone components in their hemolymph []. Interestingly, studies have shown that male flies can convert suspensolide, another pheromone component, into this compound and (±)-epianastrephin within their crop, highlighting the dynamic nature of pheromone production in these insects [].
Q7: Can this compound be used for pest control?
A7: The use of this compound and its analogs as attractants in traps shows promise for monitoring and controlling fruit fly populations. This approach could offer a more environmentally friendly alternative to traditional insecticides []. Further research is needed to optimize trap design, release rates, and determine the most effective field applications.
Q8: What are the potential future research avenues for this compound?
A8: * Detailed SAR studies: Exploring the structure-activity relationships of this compound analogs could lead to the development of more potent and selective attractants for specific fruit fly species.* Formulation optimization: Research into slow-release formulations and other strategies to improve the longevity and efficacy of this compound-based attractants in the field is crucial.* Impact on Fruit Fly Behavior: Investigating the intricate behavioral responses of different fruit fly species to various combinations and ratios of this compound with other pheromone components will be essential for developing effective pest management strategies.
Q9: What is the significance of the different enantiomers of anastrephin and epianastrephin?
A9: The biological activity of chiral compounds often differs between enantiomers. Research has shown that the (S,S)-(-) enantiomers of both anastrephin and epianastrephin generally elicit stronger electrophysiological and behavioral responses in fruit flies compared to their (R,R)-(+) counterparts [, , ]. Understanding the specific enantiomeric preferences of different fruit fly species is crucial for developing effective attractants.
Q10: How does the presence of other pheromone components influence the activity of this compound?
A10: Fruit fly pheromone blends often consist of multiple components, each potentially contributing to the overall behavioral response. Research suggests that the ratios and combinations of these components, including this compound, can significantly influence their attractiveness to flies. For instance, the presence of (Z)-3-nonenol alongside this compound has been shown to affect the EAG responses in Mexican fruit flies []. Further investigations into the synergistic or antagonistic effects of different pheromone blends are crucial for developing effective attractants.
Q11: What are the implications of the discovery that suspensolide can be converted into anastrephin and epianastrephin in the fruit fly crop?
A11: This finding suggests a dynamic and complex system of pheromone production in fruit flies. The ability to convert suspensolide into anastrephin and epianastrephin within the crop adds another layer of regulation to pheromone signaling in these insects []. Understanding these biochemical pathways could provide insights into novel pest control strategies targeting pheromone biosynthesis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






